Cas no 124506-31-6 ((3R)-oxolan-3-ylmethanol)

(3R)-Oxolan-3-ylmethanol is a chiral alcohol derivative of oxolane (tetrahydrofuran), characterized by its (3R)-stereochemistry. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals and fine chemicals. Its oxolane ring structure provides rigidity, while the hydroxymethyl group offers a reactive site for further functionalization. The (3R)-configuration ensures high stereoselectivity in asymmetric synthesis, making it advantageous for applications requiring precise chiral control. Its stability under standard conditions and compatibility with common reagents enhance its utility in multistep synthetic routes. This compound is typically handled under inert conditions to preserve its optical purity.
(3R)-oxolan-3-ylmethanol structure
(3R)-oxolan-3-ylmethanol structure
商品名:(3R)-oxolan-3-ylmethanol
CAS番号:124506-31-6
MF:C5H10O2
メガワット:102.1317
MDL:MFCD17015962
CID:1068990
PubChem ID:40488404

(3R)-oxolan-3-ylmethanol 化学的及び物理的性質

名前と識別子

    • (R)-Tetrahydrofuran-3-ylmethanol
    • (3R)-tetrahydro-3-Furanmethanol
    • (3R)-oxolan-3-ylmethanol
    • (tetrahydro-3-furanyl)methanol
    • (tetrahydrofuran-3-yl)methanol
    • 3-(hydroxymethyl)tetrahydrofuran
    • 3-(hydroxymethyl)-tetrahydrofuran
    • 3-(tetrahydrofuranyl) methyl alcohol
    • 3-hydroxymethyl tetrahydrofuran
    • PB34870
    • RP08309
    • SureCN536463
    • tetrahydro-3-furanmethanol
    • WT1005
    • ((R)-Tetrahydrofuran-3-yl)methanol
    • (R)-Tetrahydrofuran-3-ylm...
    • [(3R)-Tetrahydrofuran-3-yl]methanol
    • PCPUMGYALMOCHF-RXMQYKEDSA-N
    • (R)-Tetrahydrofuran-3-ylmethanol, 95%
    • A929314
    • SCHEMBL536463
    • (R)-(Tetrahydrofuran-3-yl)methanol
    • AMY23730
    • CS-0053313
    • AS-33578
    • 124506-31-6
    • AKOS015949205
    • MFCD17015962
    • (R)-3-(Hydroxymethyl)tetrahydrofuran
    • EN300-295619
    • [(3R)-oxolan-3-yl]methanol
    • (R)-Tetrahydrofuran-3-methanol
    • MDL: MFCD17015962
    • インチ: InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2/t5-/m1/s1
    • InChIKey: PCPUMGYALMOCHF-RXMQYKEDSA-N
    • ほほえんだ: C1COC[C@H]1CO

計算された属性

  • せいみつぶんしりょう: 102.068079557g/mol
  • どういたいしつりょう: 102.068079557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 1
  • 複雑さ: 54
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

  • 密度みつど: 1.038±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 198.6±0.0 ºC (760 Torr),
  • フラッシュポイント: 97.8±0.0 ºC,
  • ようかいど: 可溶性(185 g/l)(25ºC)、

(3R)-oxolan-3-ylmethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM106190-100mg
(3R)-oxolan-3-ylmethanol
124506-31-6 95%+
100mg
$298 2023-03-04
abcr
AB453400-1g
(R)-Tetrahydrofuran-3-ylmethanol, 95%; .
124506-31-6 95%
1g
€1110.80 2025-02-15
TRC
T204878-10mg
(R)-Tetrahydrofuran-3-ylmethanol
124506-31-6
10mg
$ 50.00 2022-06-03
abcr
AB453400-1 g
(R)-Tetrahydrofuran-3-ylmethanol, 95%; .
124506-31-6 95%
1g
€1032.00 2023-06-15
eNovation Chemicals LLC
D494908-5G
(3R)-oxolan-3-ylmethanol
124506-31-6 97%
5g
$2455 2024-05-23
Chemenu
CM106190-250mg
(3R)-oxolan-3-ylmethanol
124506-31-6 95%+
250mg
$597 2023-03-04
eNovation Chemicals LLC
D494908-1G
(3R)-oxolan-3-ylmethanol
124506-31-6 97%
1g
$815 2024-05-23
Advanced ChemBlocks
C-2788-250MG
(R)-Tetrahydrofuran-3-ylmethanol
124506-31-6 97%
250MG
$240 2023-09-15
Enamine
EN300-295619-0.25g
[(3R)-oxolan-3-yl]methanol
124506-31-6 95.0%
0.25g
$324.0 2025-03-19
Enamine
EN300-295619-2.5g
[(3R)-oxolan-3-yl]methanol
124506-31-6 95.0%
2.5g
$1152.0 2025-03-19

(3R)-oxolan-3-ylmethanol 関連文献

(3R)-oxolan-3-ylmethanolに関する追加情報

(3R)-Oxolan-3-ylmethanol: A Comprehensive Overview

(3R)-Oxolan-3-ylmethanol, also known by its CAS number CAS 124506-31-6, is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound, characterized by its oxolane (tetrahydrofuran) ring structure, has garnered attention due to its unique chemical properties and potential in the development of bioactive molecules. Recent studies have highlighted its role in asymmetric synthesis, making it a valuable tool in modern organic chemistry.

The structure of (3R)-Oxolan-3-ylmethanol consists of a tetrahydrofuran ring with a hydroxymethyl group attached to the third carbon atom. This configuration imparts the molecule with distinct stereochemical properties, which are crucial for its applications in enantioselective reactions. The compound's chirality is further emphasized by its (R) configuration, which is critical in determining its reactivity and selectivity in various chemical transformations.

Recent advancements in asymmetric catalysis have underscored the importance of (3R)-Oxolan-3-ylmethanol as a versatile building block. Researchers have employed this compound in the synthesis of complex natural products, such as terpenoids and alkaloids, where precise stereocontrol is essential. For instance, studies published in leading journals like Journal of the American Chemical Society and Nature Chemistry have demonstrated its utility in constructing biologically active compounds with high enantiomeric excess.

In addition to its role in natural product synthesis, (3R)-Oxolan-3-ylmethanol has found applications in the development of novel therapeutic agents. Its ability to participate in various nucleophilic and electrophilic reactions makes it a valuable intermediate in drug discovery programs. Recent findings indicate that derivatives of this compound exhibit promising anti-inflammatory and anticancer activities, paving the way for further exploration in preclinical studies.

The synthesis of (3R)-Oxolan-3-ylmethanol typically involves either enzymatic resolution or asymmetric catalysis. Enzymatic methods, such as those employing lipases or other hydrolases, offer an eco-friendly approach to obtaining the enantiopure form. On the other hand, asymmetric catalysis using transition metal catalysts or organocatalysts provides an efficient route for large-scale production. These methods align with the growing demand for sustainable chemical processes in the pharmaceutical industry.

From an analytical standpoint, (3R)-Oxolan-3-ylmethanol can be characterized using a variety of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). NMR spectroscopy is particularly useful for determining the stereochemistry of the molecule, while MS provides insights into its molecular weight and structural integrity. These analytical tools are essential for ensuring the quality and purity of the compound during its synthesis and application phases.

In conclusion, (3R)-Oxolan-3-ylmethanol, with its CAS number CAS 124506-31-6, stands as a pivotal molecule in contemporary organic chemistry. Its unique properties, coupled with recent advancements in asymmetric synthesis and drug discovery, position it as a key player in both academic research and industrial applications. As ongoing studies continue to uncover new potentials for this compound, its significance in the field is expected to grow further.

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Amadis Chemical Company Limited
(CAS:124506-31-6)(3R)-oxolan-3-ylmethanol
A929314
清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):169.0/454.0/1589.0